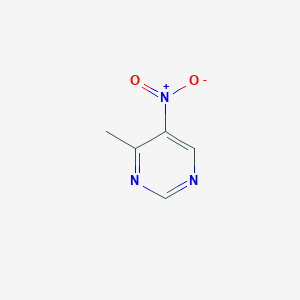
4-Methyl-5-nitropyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
4-Methyl-5-nitropyrimidine derivatives exhibit noteworthy antibacterial properties. A series of 2,4-diaryl-6-methyl-5-nitropyrimidines were synthesized using the Suzuki–Miyaura coupling method, showing significant activity against both Gram-positive and Gram-negative bacteria. In addition, these compounds demonstrated substantial antioxidant activity, comparable to that of vitamin C (Sura, Reddy, Reddy, & Vadde, 2013).
Ring Transformation and Synthesis
4-Methyl-5-nitropyrimidine serves as a versatile precursor for various chemical transformations. It undergoes ring transformations when reacted with carbonyl compounds, yielding diverse products like 4-pyridones, substituted pyrimidines, and functionalized 4-aminopyridines. These transformations highlight its utility as a synthetic equivalent of activated diformylamine and α-nitro-formylacetic acid, offering novel methods for preparing azaheterocycles (Nishiwaki et al., 2003).
Synthetic Utility in Pharmaceutical Chemistry
The compound's potential in drug development is notable. 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a close derivative, was used as a key building block in the synthesis of olomoucine, demonstrating its value in the regiocontrolled synthesis of complex molecules like highly substituted purines and related scaffolds (Hammarström et al., 2002).
Biological Activities and Derivative Synthesis
Derivatives of 4-Methyl-5-nitropyrimidine exhibit a range of biological activities. Novel derivatives were synthesized, showing moderate herbicidal, fungicidal, and anti-TMV (tobacco mosaic virus) activities in preliminary bioassays, underscoring the potential of these compounds in agricultural and pharmaceutical applications (De, 2005).
Eigenschaften
IUPAC Name |
4-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-4-5(8(9)10)2-6-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFCNXZXZMCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543408 | |
| Record name | 4-Methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nitropyrimidine | |
CAS RN |
99593-51-8 | |
| Record name | 4-Methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1625771.png)
![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)



![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)
![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)



![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)

